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Executive Summary
Amphiphysin 2, also known as Bridging Integrator 1 (BIN1), is a pivotal protein in the

biogenesis and maintenance of transverse tubules (T-tubules) in striated muscle. As a member

of the Bin-Amphiphysin-Rvs (BAR) domain superfamily, BIN1's ability to sense and induce

membrane curvature is fundamental to the formation of these intricate sarcolemmal

invaginations. T-tubules are essential for excitation-contraction coupling, and disruptions in

their structure, often linked to mutations in BIN1, can lead to severe myopathies. This technical

guide provides an in-depth overview of BIN1's function in T-tubule formation, detailing its

molecular interactions, the impact of disease-related mutations, and comprehensive protocols

for key experimental assays.

Introduction to Amphiphysin (BIN1) and T-Tubules
T-tubules are highly organized invaginations of the plasma membrane in skeletal and cardiac

muscle cells that propagate action potentials deep into the muscle fiber, ensuring synchronous

contraction.[1] The formation and intricate architecture of this network are orchestrated by a

suite of proteins, with amphiphysin 2 (BIN1) playing a central role.[2][3] BIN1 is a multi-domain

protein, with its N-terminal BAR (N-BAR) domain being the primary driver of its membrane-

sculpting activities.[4][5] This domain forms a crescent-shaped dimer that preferentially binds to

and further bends negatively charged membranes, initiating the tubulation process.[4][5]
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In muscle, specific splice isoforms of BIN1 are expressed that are optimized for T-tubule

formation.[6][7] Notably, the muscle-specific isoform 8 contains a phosphoinositide-binding

motif encoded by exon 11, which enhances its membrane tubulation properties.[8][9] Mutations

in BIN1 are a known cause of autosomal recessive centronuclear myopathy (CNM), a

congenital disorder characterized by muscle weakness and disorganized T-tubules.[10][11]

Understanding the molecular mechanisms of BIN1 function and dysfunction is therefore critical

for developing potential therapeutic strategies for these debilitating diseases.

Molecular Mechanisms of BIN1-Mediated T-Tubule
Formation
The process of T-tubule formation is a complex interplay of lipid-protein and protein-protein

interactions, with BIN1 acting as a key orchestrator.

The N-BAR Domain and Membrane Curvature
The N-BAR domain of BIN1 is the engine of membrane tubulation. It induces membrane

curvature through two primary mechanisms:

Scaffolding: The intrinsically curved, banana-shaped dimer of the BAR domain acts as a

scaffold, imposing its shape onto the lipid bilayer.[4]

Wedge Insertion: An N-terminal amphipathic helix inserts into one leaflet of the membrane,

creating a local asymmetry that promotes bending.[4]

Interaction with Dynamin 2
BIN1 interacts with the large GTPase dynamin 2 (DNM2) via its C-terminal SH3 domain.[12]

[13] Dynamin 2 is also implicated in CNM and is known for its role in membrane fission.[13] The

BIN1-dynamin 2 interaction is crucial for T-tubule remodeling and maintenance.[12][13] While

BIN1 initiates tubulation, dynamin 2 is thought to be involved in the subsequent fission and

fusion events that shape the mature T-tubule network.[13] Some CNM-causing mutations in the

SH3 domain of BIN1 abrogate its interaction with dynamin 2, highlighting the functional

importance of this complex.[10][12]
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Myotubularin (MTM1) is a lipid phosphatase that is mutated in the X-linked form of myotubular

myopathy. MTM1 has been identified as a binding partner of BIN1 in skeletal muscle.[9] This

interaction is functionally significant, as MTM1 enhances BIN1-mediated membrane tubulation

in a manner that depends on its phosphatase activity.[9] This suggests a common pathological

pathway for different forms of centronuclear myopathies, centered on the regulation of

membrane dynamics by the MTM1-BIN1 complex.[9]

Quantitative Data on BIN1 Function and Dysfunction
Precise quantitative data is essential for understanding the biophysical properties of BIN1 and

the impact of disease-causing mutations.

Table 1: Membrane Binding Affinities of BIN1 N-BAR
Domain Variants

BIN1 N-BAR
Variant

Lipid Composition
Dissociation
Constant (Kd)

Reference

Wild-Type
100% DOPS

Liposomes
320 ± 51 nM [8]

K35N (CNM Mutant)
100% DOPS

Liposomes
400 ± 29 nM [8]

D151N (CNM Mutant)
100% DOPS

Liposomes
540 ± 172 nM [8]

R154Q (CNM Mutant)
100% DOPS

Liposomes
640 ± 94 nM [8]

Table 2: Quantitative Analysis of In Vitro Membrane
Tubulation by BIN1 N-BAR Variants

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://link.springer.com/article/10.1038/embor.2013.119
https://link.springer.com/article/10.1038/embor.2013.119
https://link.springer.com/article/10.1038/embor.2013.119
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BIN1 N-BAR
Variant

Lipid
Composition

Average
Tubule
Diameter (nm)

Average
Tubule Length
(µm)

Reference

Wild-Type 100% DOPS 28 ± 7 Not specified [14]

R154Q (CNM

Mutant)
100% DOPS

Increased vs.

WT

Decreased vs.

WT
[14]

Table 3: BIN1 Protein Expression in Skeletal Muscle
Condition Muscle Type

Relative BIN1
Protein Level

Reference

Wild-Type Adult

Mouse
Tibialis Anterior High [6]

Conditional Knockout

(25 weeks post-

tamoxifen)

Skeletal Muscle ~20% of Wild-Type [6]

Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a

comprehensive understanding of BIN1's role in T-tubule formation.
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Caption: Signaling pathway of BIN1-mediated T-tubule formation. (Within 100 characters)
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Caption: Experimental workflow for in vitro liposome tubulation assay. (Within 100 characters)
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Caption: Workflow for co-immunoprecipitation of BIN1 and Dynamin 2. (Within 100 characters)

Detailed Experimental Protocols
In Vitro Membrane Tubulation Assay
This assay assesses the ability of purified BIN1 to deform liposomes into tubules, providing a

direct measure of its membrane curvature-generating activity.
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Materials:

Purified recombinant BIN1 protein (wild-type or mutant)

Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS))

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Carbon-coated copper grids for electron microscopy

Uranyl acetate solution (2% w/v) for negative staining

Transmission Electron Microscope (TEM)

Protocol:

Liposome Preparation: a. Dissolve lipids in chloroform in a glass vial. b. Evaporate the

solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under

vacuum for at least 1 hour. d. Hydrate the lipid film with a suitable buffer (e.g., 20 mM

HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL. e. Create

unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane at least 21

times.

Tubulation Reaction: a. Incubate the prepared liposomes with purified BIN1 protein (e.g., 0.5-

5 µM) in the reaction buffer. b. Incubate for 10-30 minutes at room temperature.

Electron Microscopy: a. Apply a small volume (e.g., 5 µL) of the reaction mixture to a carbon-

coated copper grid. b. After 1 minute, blot away the excess liquid with filter paper. c. Stain

the grid with 2% uranyl acetate for 1 minute. d. Blot away the excess stain and allow the grid

to air dry. e. Image the grid using a TEM.

Data Analysis: a. Capture multiple images from different areas of the grid. b. Measure the

diameter and length of the observed tubules using image analysis software (e.g., ImageJ). c.

Quantify the percentage of tubulated liposomes.[13]

Co-Immunoprecipitation of BIN1 and Dynamin 2 from
Muscle Cells
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This technique is used to verify the in vivo interaction between BIN1 and its binding partner,

dynamin 2.

Materials:

C2C12 myotubes or skeletal muscle tissue

Co-IP Lysis/Wash Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.2% Triton X-

100, pH 7.4, supplemented with protease inhibitors)[12]

Anti-BIN1 antibody for immunoprecipitation

Anti-Dynamin 2 antibody for western blotting

Protein A/G magnetic beads

SDS-PAGE gels and western blotting apparatus

Protocol:

Cell Lysate Preparation: a. Harvest cells or tissue and wash with ice-cold PBS. b. Lyse the

cells in ice-cold Co-IP Lysis/Wash Buffer for 30 minutes on ice. c. Centrifuge the lysate at

high speed (e.g., 20,000 x g) for 10-15 minutes at 4°C to pellet cell debris. d. Transfer the

supernatant (cleared lysate) to a new tube.

Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G magnetic beads to

the cleared lysate and incubate with rotation for 1 hour at 4°C. b. Pellet the beads using a

magnetic rack and discard the beads.

Immunoprecipitation: a. Add the anti-BIN1 antibody to the pre-cleared lysate and incubate

overnight at 4°C with gentle rotation. b. Add fresh protein A/G magnetic beads and incubate

for 1-2 hours at 4°C to capture the antibody-antigen complexes.

Washing and Elution: a. Pellet the beads with a magnetic rack and discard the supernatant.

b. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. c. Elute the bound

proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5

minutes.
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Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the

proteins to a PVDF membrane. c. Probe the membrane with an anti-Dynamin 2 antibody to

detect the co-immunoprecipitated protein.

Transmission Electron Microscopy of T-Tubules in
Skeletal Muscle
This method provides high-resolution images of T-tubule ultrastructure in muscle tissue,

allowing for detailed morphological analysis.

Materials:

Skeletal muscle tissue

Primary Fixative: 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer,

pH 7.3[15]

Post-fixative: 1% osmium tetroxide in cacodylate buffer[15]

Uranyl acetate and lead citrate for staining[15]

Epoxy resin (e.g., LX-112) for embedding[15]

Ultramicrotome

Transmission Electron Microscope (TEM)

Protocol:

Fixation: a. Immediately immerse small pieces of fresh muscle tissue in the primary fixative

and store at 4°C. b. Wash the tissue in 0.1 M cacodylate buffer. c. Post-fix the tissue in 1%

osmium tetroxide for 1-2 hours at 4°C.

Dehydration and Embedding: a. Wash the tissue in buffer and then dehydrate through a

graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). b. Infiltrate the tissue

with epoxy resin by gradually increasing the resin-to-ethanol ratio. c. Embed the tissue in

pure resin in molds and polymerize in an oven at 60°C for 48-72 hours.[15]
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Sectioning and Staining: a. Cut ultrathin sections (60-90 nm) using an ultramicrotome with a

diamond knife. b. Mount the sections on copper grids. c. Stain the sections with uranyl

acetate followed by lead citrate to enhance contrast.

Imaging and Analysis: a. Examine the sections using a TEM. b. Capture images of T-tubules,

typically located at the A-I band junction in mammalian skeletal muscle.[16] c. Perform

quantitative analysis of T-tubule morphology, such as diameter, density, and orientation

relative to the sarcomeres.

Conclusion and Future Directions
Amphiphysin 2 (BIN1) is unequivocally a master regulator of T-tubule biogenesis in striated

muscle. Its ability to sculpt membranes, coupled with its interactions with other key proteins like

dynamin 2 and myotubularin, places it at the center of a complex network that governs muscle

architecture and function. The quantitative data and experimental protocols provided in this

guide offer a robust framework for researchers investigating the fundamental biology of T-

tubules and the pathophysiology of related myopathies.

Future research should focus on elucidating the precise regulatory mechanisms that control

BIN1 activity in a spatial and temporal manner during muscle development and disease.

Furthermore, a deeper understanding of the interplay between different BIN1 isoforms and their

specific binding partners will be crucial. For drug development professionals, targeting the BIN1

pathway may offer novel therapeutic avenues for centronuclear myopathies and other muscle

disorders characterized by T-tubule abnormalities. The continued development of high-

resolution imaging techniques and sophisticated in vitro reconstitution assays will undoubtedly

shed further light on the dynamic and essential role of amphiphysin in muscle health and

disease.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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